molecular formula C15H13N3O B12113607 2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline CAS No. 88185-02-8

2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline

Katalognummer: B12113607
CAS-Nummer: 88185-02-8
Molekulargewicht: 251.28 g/mol
InChI-Schlüssel: FBZLWXFHUXNOLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)aniline is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a p-tolyl group (a benzene ring with a methyl group) and an aniline group (a benzene ring with an amino group) attached to the oxadiazole ring. The unique structure of 2-(5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)aniline makes it an interesting subject for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of appropriate precursors. One common method is the reaction of p-tolyl hydrazine with an appropriate carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). The reaction proceeds through the formation of a hydrazide intermediate, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of 2-(5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)aniline may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

2-(5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)aniline has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of 2-(5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with molecular targets through various pathways. The oxadiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline: Similar structure but with a phenyl group instead of a p-tolyl group.

    2-(5-(p-Tolyl)-1,3,4-thiadiazol-2-yl)aniline: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    2-(5-(p-Tolyl)-1,2,4-oxadiazol-3-yl)aniline: Similar structure but with a different oxadiazole isomer.

Uniqueness

2-(5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)aniline is unique due to the specific positioning of the p-tolyl and aniline groups on the oxadiazole ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

88185-02-8

Molekularformel

C15H13N3O

Molekulargewicht

251.28 g/mol

IUPAC-Name

2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline

InChI

InChI=1S/C15H13N3O/c1-10-6-8-11(9-7-10)14-17-18-15(19-14)12-4-2-3-5-13(12)16/h2-9H,16H2,1H3

InChI-Schlüssel

FBZLWXFHUXNOLB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.